![molecular formula C17H18N2O3S B2848882 4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide CAS No. 173259-89-7](/img/structure/B2848882.png)
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide
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Description
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as DTBZ, this compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular function.
Scientific Research Applications
Pharmacology
In pharmacology, this compound’s structural similarity to other thiazinan derivatives suggests potential use in drug development. Thiazinan derivatives have been explored for their therapeutic properties, including anti-HIV activity and as anticoagulants . The compound’s unique structure could be pivotal in synthesizing new drugs with improved efficacy and reduced side effects.
Organic Synthesis
Organic chemists might utilize “4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenylbenzamide” as a building block for creating complex molecules. Its reactive sites allow for various chemical transformations, making it valuable for constructing pharmacologically active molecules or novel materials.
Biochemistry
In biochemistry, the compound could play a role in studying enzyme-substrate interactions due to its thiazinan ring. This ring is a key feature in many biologically active compounds, and understanding its interactions at the molecular level can provide insights into enzyme mechanisms .
Industrial Chemistry
Environmental Science
The compound’s potential applications in environmental science could involve the development of sensors or assays for detecting environmental pollutants. The thiazinan ring’s reactivity with various chemicals makes it a candidate for such applications .
Analytical Chemistry
“4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenylbenzamide” could be used as a standard or reagent in analytical chemistry due to its well-defined structure. It could aid in the calibration of instruments or serve as a reference compound in chromatography and spectrometry .
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-23(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPMQCRJDUMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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